REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].Cl.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][CH:17]([C:20](Cl)=[O:21])[CH2:16][CH2:15]2)=[CH:10][CH:9]=1)([O-:7])=[O:6]>>[CH3:1][N:2]([CH3:3])[C:20]([CH:17]1[CH2:18][CH2:19][N:14]([C:11]2[CH:12]=[CH:13][C:8]([N+:5]([O-:7])=[O:6])=[CH:9][CH:10]=2)[CH2:15][CH2:16]1)=[O:21] |f:1.2|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
1-(4-nitrophenyl)piperidine-4-carboxylic acid chloride hydrochloride
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the combined compounds fully reacted
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
CUSTOM
|
Details
|
the resulting solid is collected
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |